molecular formula C8H11ClN2O2 B1448902 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride CAS No. 2034154-75-9

5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride

Cat. No.: B1448902
CAS No.: 2034154-75-9
M. Wt: 202.64 g/mol
InChI Key: RSLCQIBLOQGEQG-UHFFFAOYSA-N
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Description

Molecular Architecture and Nomenclature

The compound 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride features a fused bicyclic scaffold comprising an imidazole ring condensed with a partially saturated pyridine ring. Its systematic IUPAC name reflects the positioning of substituents: the carboxylic acid group resides at the 1-position of the imidazo[1,5-a]pyridine core, while the hydrochloride salt forms via protonation of the basic nitrogen in the imidazole ring.

Molecular Formula : C₉H₁₁N₂O₂·HCl
Molecular Weight : 216.66 g/mol
SMILES Notation : Cl.OC(=O)C1=NC2=C(CCCC2)N1

The imidazo[1,5-a]pyridine system is a 6-5 bicyclic structure, where the pyridine ring is partially hydrogenated (5H,6H,7H,8H), conferring a semi-rigid conformation. The carboxylic acid substituent at position 1 introduces polarity, while the hydrochloride salt enhances aqueous solubility.

Isomerism and Tautomerism

The compound exhibits tautomerism within the imidazole ring. Quantum mechanical studies on analogous imidazo[1,5-a]pyridines reveal that proton redistribution between N3 and N1 positions generates two tautomers (Figure 1). However, the presence of the electron-withdrawing carboxylic acid group at position 1 stabilizes the N3-protonated tautomer, as confirmed by Natural Bond Orbital (NBO) analyses.

Key Findings :

  • Energy difference between tautomers: 4.52 kcal/mol (N3-protonated form favored).
  • Solvent polarity amplifies tautomeric stability; polar solvents (e.g., water) further stabilize the N3-protonated form due to enhanced dipole interactions.

Geometric isomerism is precluded due to the compound’s fused bicyclic framework, which restricts rotation about the C–N bonds.

Crystallographic Characterization

While single-crystal X-ray diffraction data for this specific hydrochloride salt remain unreported, structural insights can be extrapolated from related imidazo[1,5-a]pyridine derivatives:

Parameter Value (Analogous Compounds) Source
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.42 Å, b = 12.15 Å, c = 14.30 Å
Dihedral Angle 0.62° (between rings)

In derivatives, the imidazo[1,5-a]pyridine core adopts near-planar conformations, with intramolecular hydrogen bonds (e.g., C–H···N) reinforcing rigidity. The hydrochloride salt likely forms a layered lattice stabilized by ionic interactions between Cl⁻ and protonated imidazole.

Computational Modeling and DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/cc-pVDZ level provide electronic insights:

Key Computational Results :

  • HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.
  • NBO Charges :
    • Carboxylic acid O: -0.72 e
    • Imidazole N3: -0.56 e
  • Solvent Effects :
    • Dielectric constant increases (ε = 78.5 for water) reduce total energy by 12.3 kcal/mol vs. gas phase.

Table 1 : DFT-Derived Properties in Solvents

Solvent Dipole Moment (D) Relative Energy (kcal/mol)
Gas Phase 6.8 0.0
Water 7.2 -12.3
Methanol 7.1 -10.9

The carboxylic acid group induces electron-deficient regions on the imidazole ring, enhancing electrophilic reactivity at positions 3 and 5. Molecular dynamics simulations predict stable binding to polar protein pockets, relevant for drug design.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)7-6-3-1-2-4-10(6)5-9-7;/h5H,1-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLCQIBLOQGEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride primarily involves cyclocondensation reactions, where a 2-aminopyridine or related aminomethylpyridine precursor undergoes ring closure with an electrophilic carbonyl-containing reagent to form the fused imidazo[1,5-a]pyridine system. The carboxylic acid functionality is introduced either directly during cyclization or via subsequent functionalization steps.

A commonly employed method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under basic or acidic conditions, often requiring heating to facilitate cyclization. The hydrochloride salt form is typically obtained by treatment with hydrochloric acid post-synthesis to enhance solubility and stability.

Specific Synthetic Procedures

  • Cyclization with α-Haloketones: Reaction of 2-aminopyridine derivatives with α-haloketones under acidic conditions leads to formation of the imidazo[1,5-a]pyridine core. Subsequent oxidation or hydrolysis introduces the carboxylic acid group at position 1. This method is widely used due to its straightforward approach and moderate to good yields.

  • Cyclocondensation with α,β-Unsaturated Carbonyls: 2-Aminopyridine reacts with α,β-unsaturated carbonyl compounds in the presence of a base (e.g., piperidine) to afford the bicyclic system. The reaction is typically conducted at elevated temperatures (80–100°C) to promote ring closure. This approach allows for variation in substituents and has been adapted for industrial scale-up using continuous flow reactors.

  • Oxidative Cyclocondensation: Less commonly, oxidative cyclization using aldehydes and nitroalkanes in acidic media (polyphosphoric acid) with phosphorous acid as a catalyst has been reported. This method is sensitive to steric hindrance but can yield the target compound efficiently under optimized conditions.

Industrial Production Considerations

Industrial synthesis emphasizes scalability and purity. Continuous flow reactors and automated synthesis systems are employed to maintain consistent reaction conditions, minimize side reactions, and improve yield. Purification is typically achieved via recrystallization or chromatographic techniques, ensuring product purity above 95%.

Reaction Parameters and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Temperature 80–100°C Facilitates cyclization; excessive heat may cause side reactions
Solvent Polar aprotic solvents (DMF, acetonitrile) or water with catalyst Enhances solubility and reaction rate; water-based methods reduce environmental impact
Catalyst Piperidine (base), phosphorous acid (acidic medium) Catalyzes cyclization; choice depends on route
Reaction Time 1–4 hours Sufficient for complete conversion; prolonged time may degrade product
Purification Recrystallization, silica gel chromatography Removes impurities; critical for pharmaceutical-grade purity

Mechanistic Insights

The key mechanistic step in the preparation involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the α,β-unsaturated or α-haloketone precursor, followed by intramolecular cyclization to form the imidazo ring fused to the pyridine. Subsequent protonation and rearrangement steps yield the carboxylic acid functionality. The hydrochloride salt is formed by protonation of the nitrogen atoms under acidic conditions, improving solubility and stability.

Analytical Characterization

To confirm the successful synthesis and purity of this compound, the following techniques are standard:

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Cyclization with α-haloketones 2-Aminopyridine + α-haloketone Acidic medium, heating (80–100°C) Moderate to good (50–70) Straightforward; requires purification
Cyclocondensation with α,β-unsaturated carbonyls 2-Aminopyridine + α,β-unsaturated carbonyl Base catalyst (piperidine), heating Moderate to high (52–67) Amenable to scale-up; water-based variants exist
Oxidative cyclocondensation 2-(Aminomethyl)pyridine + nitroalkanes Polyphosphoric acid, phosphorous acid catalyst, heating Medium (variable) Sensitive to sterics; harsh conditions

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that imidazo[1,5-a]pyridine derivatives exhibit anticancer properties. Studies have shown that modifications on the imidazo-pyridine framework can enhance their efficacy against various cancer cell lines. For instance, compounds with similar structures have been investigated for their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest.
  • Neurological Disorders :
    • The compound has been explored for its potential neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems and provide therapeutic benefits in conditions such as Alzheimer’s disease and Parkinson’s disease.
  • Antimicrobial Activity :
    • Some derivatives of imidazo[1,5-a]pyridine have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Materials Science

  • Luminescent Materials :
    • The unique electronic properties of imidazo[1,5-a]pyridine derivatives make them suitable for developing luminescent materials used in optoelectronic devices. Their ability to form stable complexes with metals can lead to applications in organic light-emitting diodes (OLEDs) and sensors.
  • Polymer Additives :
    • These compounds can serve as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices has been shown to improve performance under various environmental conditions.

Synthetic Chemistry

  • Building Block for Synthesis :
    • 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations including alkylation, acylation, and cyclization reactions.
  • Catalysis :
    • The compound has potential applications as a catalyst or catalyst precursor in organic reactions due to its ability to stabilize reactive intermediates.

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values in the low micromolar range.
Neuroprotective EffectsShowed promise in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxins.
Luminescent MaterialsDeveloped a new class of luminescent polymers incorporating imidazo-pyridine derivatives that exhibited high quantum yields under UV light.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors, leading to antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the imidazo[1,5-a]pyridine core .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

(a) 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-6-carboxylic Acid Hydrochloride (CAS: 139183-92-9)
  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Key Differences : The carboxylic acid group is at the 6-position instead of the 1-position.
  • Properties : Available in 95% purity, with a molar mass of 210.65 g/mol .
(b) 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic Acid Hydrochloride
  • Molecular Formula : C₁₀H₁₃ClN₂O₂ (inferred from substituent addition)
  • Key Differences : A methyl group is introduced at the 3-position of the imidazo ring.

Functional Group Variants

(a) 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-7-amine Dihydrochloride (CAS: 1417635-70-1)
  • Molecular Formula : C₇H₁₃Cl₂N₃
  • Key Differences : Replaces the carboxylic acid with an amine group at the 7-position.
  • Properties : Molar mass of 210.10 g/mol ; used as a research compound in neurotransmitter studies .
(b) Ethyl Imidazo[1,5-a]pyridine-7-carboxylate Hydrochloride (CAS: 1914148-56-3)
  • Molecular Formula : C₁₀H₁₃ClN₂O₂
  • Key Differences : Esterification of the carboxylic acid (ethyl ester at 7-position).
  • Similarity Score : 0.91 to the target compound, indicating high structural overlap .
  • Applications : Ester derivatives are often intermediates in prodrug synthesis.

Table 1: Comparative Data for Key Compounds

Compound Name CAS Molecular Formula Molar Mass (g/mol) Functional Group Position Availability
Target Compound 909857-88-1 C₉H₁₁ClN₂O₂ 226.65 Carboxylic acid 1 Discontinued
6-Carboxylic Acid Analog 139183-92-9 C₈H₁₁ClN₂O₂ 210.65 Carboxylic acid 6 Available
3-Methyl-1-carboxylic Acid Derivative N/A C₁₀H₁₃ClN₂O₂ 244.68 Carboxylic acid 1,3 Supplied
7-Amine Dihydrochloride 1417635-70-1 C₇H₁₃Cl₂N₃ 210.10 Amine 7 Research use
Ethyl 7-Carboxylate Ester 1914148-56-3 C₁₀H₁₃ClN₂O₂ 244.68 Ester 7 High similarity

Research and Application Insights

  • Bioisosteric Potential: The 6-carboxylic acid analog (CAS: 139183-92-9) serves as a bioisostere for benzoic acids in kinase inhibitor design, leveraging its hydrogen-bonding capability .
  • Synthetic Utility : Ethyl ester derivatives (e.g., CAS: 1914148-56-3) are critical intermediates for amide coupling reactions, enabling rapid diversification in combinatorial chemistry .
  • Discontinuation Factors : The target compound’s discontinued status may relate to synthetic challenges (e.g., regioselective carboxylation) or stability issues under storage conditions.

Biological Activity

5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C9H10ClN2O2
  • Molecular Weight : 216.67 g/mol
  • CAS Number : 2138563-45-6
  • Purity : 95%

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key findings include:

  • Anticancer Activity : A study highlighted the compound's ability to inhibit protein geranylgeranylation, which is crucial for the function of oncogenic proteins involved in cancer progression. The compound demonstrated cytotoxic effects against human cervical carcinoma HeLa cells with IC50 values suggesting significant potency against cancer cell lines .
  • Inhibition of Prenylation : The compound's structure allows it to act as an inhibitor of Rab geranylgeranyl transferase (RGGT), disrupting Rab11A prenylation. This mechanism is essential for targeting certain proteins to cellular membranes, influencing cell signaling and proliferation .

In a series of experiments involving various derivatives of imidazo[1,5-a]pyridine compounds:

  • Cytotoxicity Assays : The cytotoxic effects were assessed using the PrestoBlue® viability assay. Compounds were tested at concentrations ranging from 25 to 2000 μM. Notably, several derivatives exhibited IC50 values below 150 μM, indicating high cytotoxicity .
CompoundIC50 (μM)Activity
Compound 1a<150Highly Cytotoxic
Compound 1b386Moderate Cytotoxic
Compound 1c735Low Cytotoxic

Structure–Activity Relationship (SAR)

The SAR studies revealed that modifications at the C6 position of the imidazo[1,5-a]pyridine ring significantly influenced the biological activity. Substituents that enhanced hydrophobic interactions or increased steric bulk tended to improve inhibitory potency against RGGT .

Potential Therapeutic Applications

Given its promising biological activities, this compound could be explored for:

  • Cancer Therapy : Due to its ability to inhibit critical pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Applications : Related compounds have shown anti-inflammatory properties; thus, further research may reveal similar effects for this compound .

Q & A

Q. What are the optimal synthetic methods for 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride?

Microwave-assisted synthesis under argon atmosphere is a validated approach. A typical procedure involves reacting precursors (e.g., compound 3, 0.5 mmol) with PPh₃ (4 equiv) and MoO₂Cl₂(dmf)₂ (10 mol%) in dioxane at 135°C for 4 hours, followed by Boc protection using DMAP and NEt₃ . Yields exceeding 80% are achievable with this method. Post-synthesis purification via silica gel column chromatography (cyclohexane/ethyl acetate eluent) is critical for isolating high-purity products.

Q. What characterization techniques confirm the structural integrity of this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To verify proton environments and coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1722–1730 cm⁻¹ for ester groups) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. How can researchers ensure purity during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, while post-purification analytical methods like HPLC or chloride content testing (via nitric acid titration) confirm purity . For example, residual chloride levels should not exceed 0.014% .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

The ICReDD framework integrates quantum chemical calculations and experimental feedback to predict reaction mechanisms. For instance, reaction path searches identify transition states, while machine learning prioritizes optimal conditions (e.g., solvent selection, catalyst loading) . This reduces trial-and-error experimentation by 30–50% in multi-step syntheses .

Q. What strategies resolve contradictions in reaction yields during scale-up?

Statistical design of experiments (DoE) identifies critical variables (e.g., temperature, reagent stoichiometry). For example, a central composite design can model non-linear relationships between microwave power (100–150 W) and yield, enabling robust optimization . Contradictions in yields (e.g., 66% vs. 93% for derivatives) may arise from substituent electronic effects, requiring targeted DoE adjustments .

Q. How are derivatives with diverse substituents synthesized and characterized?

Substituent variation is achieved by modifying starting materials (e.g., naphthyl vs. chromenyl groups). For example, compound 5y (66% yield) and 5z (67% yield) are synthesized via microwave-assisted coupling, followed by trifluoroacetic acid-mediated deprotection . Characterization includes 2D NMR (COSY, HSQC) to confirm regioselectivity and X-ray crystallography for absolute configuration .

Q. What mechanistic insights explain the formation of this compound?

Mechanistic studies suggest a tandem coupling-cyclization pathway. Computational modeling (e.g., DFT) reveals that MoO₂Cl₂(dmf)₂ catalyzes hydrazone activation, while PPh₃ facilitates reductive elimination . Experimental validation via intermediate trapping (e.g., ESI-MS detection of Mo-bound species) supports this mechanism .

Q. How do environmental factors (e.g., humidity, oxygen) impact synthesis reproducibility?

Controlled atmosphere (argon) is critical to prevent oxidation of sensitive intermediates. For example, moisture-sensitive Boc protection steps require anhydrous conditions, verified by Karl Fischer titration (<50 ppm H₂O) . Accelerated stability studies (40°C/75% RH) assess hygroscopicity and degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Reactant of Route 2
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5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride

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